Schiarisanrin B

Diabetes Research Cytoprotection Beta-Cell Apoptosis

Schiarisanrin B (CAS: 130252-43-6) is a C19 homolignan characterized by a unique 5,4'-butano-2,4-cyclohexadienone-6-spiro-3'-(2',3'-dihydrobenzo[b]furan) skeleton. It is a specialized natural product isolated from the Taiwanese medicinal plant *Schizandra arisanensis*.

Molecular Formula C24H26O8
Molecular Weight 442.5 g/mol
Cat. No. B12379109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchiarisanrin B
Molecular FormulaC24H26O8
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=O)C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C)OC)OC
InChIInChI=1S/C24H26O8/c1-11-6-14-7-16(27-4)21(28-5)23(26)24(14)9-29-22-18(24)15(8-17-20(22)31-10-30-17)19(12(11)2)32-13(3)25/h7-8,11-12,19H,6,9-10H2,1-5H3/t11-,12-,19-,24+/m1/s1
InChIKeyAYMKCFZZJXCHQJ-RRKJVJHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schiarisanrin B: A Unique C19 Homolignan from Schizandra arisanensis for Specialized Research


Schiarisanrin B (CAS: 130252-43-6) is a C19 homolignan characterized by a unique 5,4'-butano-2,4-cyclohexadienone-6-spiro-3'-(2',3'-dihydrobenzo[b]furan) skeleton [1]. It is a specialized natural product isolated from the Taiwanese medicinal plant *Schizandra arisanensis* . Unlike the more common C18 dibenzocyclooctadiene lignans found in *Schisandra chinensis*, such as schisandrin B and gomisin N, schiarisanrin B possesses a distinct chemical architecture [1]. This structural divergence is critical for research applications as it dictates unique biological activities, notably a potent β-cell protective effect without associated cytotoxicity, which is a key point of differentiation from its closely related analogs [2].

Why Schiarisanrin B Cannot Be Substituted with Common Schisandra Lignans


Procurement decisions involving schiarisanrin B cannot default to more accessible and cheaper *Schisandra chinensis* lignans like schisandrin B or gomisin N. The primary reason is a fundamental difference in biological activity profile. Schiarisanrin B, isolated from *S. arisanensis*, provides targeted β-cell protection at low concentrations without inherent cytotoxicity [1]. In stark contrast, its close analog schiarisanrin C, which shares the same source and core skeleton, exhibits potent cytotoxicity against multiple cancer cell lines (ED50 0.36-7.1 µg/mL) [2], rendering it unsuitable for cytoprotective studies. Furthermore, common C18 lignans like gomisin N are known for their cytotoxic and sedative properties, which are mechanistically and functionally distinct from the specialized, non-toxic activity of schiarisanrin B [3]. This functional specificity, tied to its unique C19 structure, makes generic substitution a scientifically invalid approach for research in β-cell preservation or diabetes-related models.

Quantitative Evidence for the Selection of Schiarisanrin B Over Analogs


Superior β-Cell Protection at Low Concentration vs. EGCG

Schiarisanrin B provides a level of β-cell protection against cytokine-induced death that is comparable to the well-known cytoprotective agent epigallocatechin gallate (EGCG), but achieves this effect at a four-fold lower concentration [1]. This demonstrates a higher specific activity for this particular application compared to a widely used reference standard.

Diabetes Research Cytoprotection Beta-Cell Apoptosis

Lack of Intrinsic Cytotoxicity Contrasts with Cytotoxic Analog Schiarisanrin C

Schiarisanrin B is non-cytotoxic in standard cell viability assays, a critical attribute for any compound intended for cytoprotective research [1]. This stands in direct contrast to its close structural analog, schiarisanrin C, which is potently cytotoxic against a panel of human cancer cell lines [2]. This stark functional divergence within the same compound class underscores the risk of analog substitution.

Natural Product Toxicology Drug Discovery Chemical Safety

Unique Spirobenzofuranoid Skeleton Distinguished from Common C18 Lignans

Schiarisanrin B's core is a 5,4'-butano-2,4-cyclohexadienone-6-spiro-3'-(2',3'-dihydrobenzo[b]furan) system [1]. This is fundamentally different from the canonical dibenzocyclooctadiene (C18) skeleton found in the vast majority of commercially significant Schisandra lignans like schisandrin B and gomisin N [2]. This unique scaffold is the basis for its distinct and non-overlapping biological profile.

Phytochemistry Structural Biology Chemical Taxonomy

Validated Research Applications for Schiarisanrin B Based on Differential Evidence


Pancreatic β-Cell Protection and Diabetes Research

Schiarisanrin B is the validated compound of choice for investigating mechanisms of β-cell protection against inflammatory cytokine-induced apoptosis. In BRIN-BD11 cells, it demonstrated protective bioactivity comparable to EGCG but at a significantly lower concentration (5 µg/mL vs. 20 µg/mL), without inducing cytotoxicity [1]. This makes it a superior tool for elucidating pathways relevant to type 1 diabetes intervention, where the goal is to preserve β-cell mass and function.

Structure-Activity Relationship (SAR) Studies on Non-Cytotoxic Lignans

Schiarisanrin B serves as a critical chemical probe for SAR studies focused on the spirobenzofuranoid C19 skeleton [2]. Its well-defined structure and lack of cytotoxicity provide a baseline for understanding how modifications to this unique scaffold influence biological activity. This is essential for researchers aiming to develop new non-cytotoxic cytoprotective agents, as it allows for direct comparison with its cytotoxic analog, schiarisanrin C, to identify structural determinants of toxicity .

Phytochemical Profiling and Authentication of Schisandra Species

As a unique C19 homolignan isolated from *Schizandra arisanensis*, schiarisanrin B is a definitive marker compound for the authentication and quality control of this specific botanical species [2]. Its presence can distinguish *S. arisanensis* from the more common *S. chinensis*, which predominantly contains C18 lignans. This application is crucial for herbal product manufacturers and analytical laboratories requiring accurate species identification and standardization.

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